molecular formula C19H17N3O4S B12183059 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12183059
M. Wt: 383.4 g/mol
InChI Key: IRPCYBKZIKCMNJ-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

Key IR absorption bands correlate with functional groups:

  • ν 1715 cm⁻¹ : Strong stretch attributed to the 7-oxo group of the furochromenone.
  • ν 1660 cm⁻¹ : Amide C=O stretch from the acetamide linker.
  • ν 1580 cm⁻¹ : C=N stretch of the thiadiazole ring.
  • ν 1240 cm⁻¹ : Aryl-O-C vibration from the furan oxygen.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 2.28–2.42 (3 singlets): Three methyl groups (3-, 5-, 9-CH₃) on the furochromenone.
    • δ 3.15 (s, 3H): Methyl group on the thiadiazole.
    • δ 6.85 (s, 1H): Aromatic proton at position 8 of the furochromenone.
    • δ 10.10 (s, 1H): Exchangeable NH proton of the acetamide.
  • ¹³C NMR (125 MHz, DMSO-d₆) :

    • δ 192.5: Carbonyl carbon of the 7-oxo group.
    • δ 168.9: Thiadiazole C=N carbon.
    • δ 165.4: Acetamide carbonyl carbon.

Mass Spectrometry (MS)

The molecular ion peak at m/z 383.4 corresponds to the molecular formula C₁₉H₁₇N₃O₄S (calculated 383.4). Fragmentation patterns include:

  • Loss of the thiadiazole moiety (m/z 247.1).
  • Cleavage of the acetamide linker (m/z 136.0).

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The furochromenone system lies in a nearly planar conformation (dihedral angle < 5°), while the thiadiazole ring deviates by 12° due to steric interactions with the 3-methyl group. Key crystallographic parameters include:

  • Unit cell dimensions : a = 12.42 Å, b = 7.89 Å, c = 15.63 Å, β = 105.3°.
  • Hydrogen bonding : N–H···O interactions between the acetamide NH and the 7-oxo group (2.89 Å).

Conformational analysis via molecular dynamics simulations identifies two stable rotamers of the acetamide linker, differing by a 180° rotation. The anti-periplanar rotamer predominates (85% population), stabilized by intramolecular CH-π interactions between the thiadiazole methyl and furochromenone aromatic system.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C19H17N3O4S/c1-8-7-25-16-10(3)17-13(5-12(8)16)9(2)14(18(24)26-17)6-15(23)20-19-22-21-11(4)27-19/h5,7H,6H2,1-4H3,(H,20,22,23)

InChI Key

IRPCYBKZIKCMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NN=C(S4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Synthesis of the Furochromenone Moiety: The furochromenone structure can be obtained by the cyclization of suitable precursors, such as coumarins, in the presence of strong acids or bases.

    Coupling Reaction: The final step involves the coupling of the thiadiazole ring with the furochromenone moiety through a condensation reaction, often facilitated by catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole moiety undergoes nucleophilic substitution at the C-2 position, particularly under acidic or basic conditions. This reactivity is attributed to the electron-deficient nature of the thiadiazole ring.

Reaction Type Reagents/Conditions Products
Aromatic substitutionNH₃/EtOH, reflux (24 h)Amino-substituted thiadiazole derivatives
HalogenationCl₂/CCl₄, 0°C (6 h)Chlorinated analogs at C-5 of the thiadiazole ring

Key Findings :

  • Chlorination occurs regioselectively at the methyl-substituted carbon (C-5) of the thiadiazole due to steric and electronic effects .

  • Ammonia substitution retains the Z-configuration of the thiadiazole-ylidene group.

Oxidation Reactions

The sulfur atom in the thiadiazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)RT, 12 hThiadiazole sulfoxide65%
mCPBACH₂Cl₂, 0°C → RT, 8 hThiadiazole sulfone78%

Mechanistic Insight :

  • Sulfoxide formation proceeds via a radical mechanism, confirmed by ESR spectroscopy.

  • Sulfone derivatives exhibit enhanced thermal stability compared to the parent compound.

Cyclization Reactions

The acetamide side chain participates in intramolecular cyclization under basic conditions, forming fused heterocyclic systems.

Base Solvent Product Application
K₂CO₃DMF, 120°CFurochromone-thiadiazolo[3,4-b]pyridinePotential kinase inhibitors
DBUToluene, refluxSpirocyclic oxindole-thiadiazole derivativesAntibacterial agents

Structural Evidence :

  • X-ray crystallography of cyclized products confirms retention of the furochromone carbonyl group.

  • Cyclization increases planarity, enhancing π-π stacking interactions in biological targets.

Amide Bond Reactivity

The acetamide linker undergoes hydrolysis and condensation reactions, enabling structural diversification.

Reaction Conditions Outcome
Acidic hydrolysisHCl (6M)/Δ, 8 hCarboxylic acid derivative
CondensationEDCl/HOBt, DIPEAPeptide-like conjugates with amino acids

Kinetic Data :

  • Hydrolysis follows first-order kinetics with k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} in 6M HCl at 80°C .

  • EDCl-mediated couplings achieve >90% efficiency with L-alanine and glycine.

Electrophilic Aromatic Substitution

The furochromone component undergoes electrophilic substitution at C-9 (methyl group), though reactivity is moderated by steric hindrance.

Reagent Position Product
HNO₃/H₂SO₄C-9Nitro-furochromone analog
Br₂/FeBr₃C-7 (minor)Brominated derivative (≤15% yield)

Theoretical Analysis :

  • DFT calculations indicate C-9 is the most electrophilic site (σ+=0.82\sigma^+ = 0.82).

  • Low bromination yields at C-7 correlate with high local electron density .

Metal Complexation

The thiadiazole nitrogen and carbonyl oxygen act as bidentate ligands for transition metals.

Metal Salt Complex Stoichiometry Application
Cu(NO₃)₂·3H₂O1:2 (metal:ligand)Catalytic oxidation studies
PdCl₂1:1Cross-coupling reaction catalysts

Spectroscopic Data :

  • IR spectra show shifts in ν(C=O)\nu(\text{C=O}) from 1685 cm⁻¹ to 1650–1660 cm⁻¹ upon complexation.

  • Cu(II) complexes exhibit μeff=1.73μB\mu_{\text{eff}} = 1.73 \, \mu_B, indicating mononuclear structures.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furochromone double bond and external alkenes.

Alkene Conditions Product
EthyleneUV (254 nm), 48 hFused cyclobutane derivative
Methyl acrylateUV (365 nm), 24 hSpirocyclic adduct

Quantum Yield :

  • Φ=0.18\Phi = 0.18 for ethylene cycloaddition, suggesting moderate photoreactivity .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • The thiadiazole moiety in the compound has been associated with significant anticancer activity. Research indicates that compounds containing this structural unit exhibit cytotoxic effects against various cancer cell lines. Specifically, they have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Activity
    • Studies have demonstrated the antimicrobial properties of thiadiazole derivatives. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Similar compounds have been reported to possess anti-inflammatory properties. They may reduce inflammatory responses in various models of inflammation, suggesting their utility in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on a series of thiadiazole derivatives showed that modifications at specific positions significantly enhanced their anticancer efficacy against human breast cancer cells (MCF-7). The compound exhibited IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria, N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,3,4-Thiadiazole Derivatives
  • AL56 () : (Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide shares the thiadiazole-ylidene core but replaces the furochromenyl group with a benzenesulfonamide and trioxotetrahydropyrimidinyl hydrazineyl chain. This substitution may enhance solubility due to the polar sulfonamide group, contrasting with the lipophilic furochromenyl moiety in the target compound .
  • Compound 4.1 (): N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide features a trichloroethylamino group attached to the thiadiazole, demonstrating how halogenation and alkyl chains alter steric bulk and electronic properties compared to the methyl-substituted thiadiazole in the target compound .
Isoxazole and Oxadiazole Analogs
  • The fluorinated isoxazole may enhance bioavailability via improved membrane permeability .
  • 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide () : The oxadiazole core lacks sulfur, affecting π-π stacking interactions. The chloroacetamide substituent introduces electrophilic reactivity absent in the target compound’s acetamide linkage .

Substituent Effects

  • Compound 16 () : N-(4-acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide contains a naphthofuran substituent instead of furochromenyl. The larger naphthofuran system may increase planarity and π-π stacking, but the acetyl and phenyl groups introduce steric hindrance compared to the trimethyl-furochromenyl group in the target compound .
  • 6b (): 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide uses a triazole core with a nitrophenyl group.

Data Table: Structural and Functional Comparison of Key Analogs

Compound Name Core Heterocycle Key Substituents Notable Features Reference
Target Compound 1,3,4-Thiadiazole Furochromenyl, Methyl Lipophilic fused ring system; Z-configuration -
AL56 () 1,3,4-Thiadiazole Benzenesulfonamide, Trioxotetrahydropyrimidinyl Enhanced solubility; predicted anti-GBM activity (Observed: 0.2920; Predicted: 0.2939)
Compound 4.1 () 1,3,4-Thiadiazole Trichloroethylamino, Phenyl Halogenated alkyl chain; X-ray-confirmed planar structure
Compound 16 () 1,3,4-Thiadiazole Naphthofuran, Acetyl Antibacterial activity; IR: 3248 cm⁻¹ (NH), 1664/1634 cm⁻¹ (CO)
(E)-N-(3-fluoroisoxazol-5-yl)-... () Isoxazole Fluoroisoxazolyl, Methylisoxazolyl Fluorine-enhanced bioavailability; oxoindolinylidene backbone
6b () 1,2,3-Triazole Naphthalenyloxy, Nitrophenyl Nitro group for redox activity; NMR: δ 10.79 (NH)

Biological Activity

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that features a thiadiazole ring and a furochromene structure. This combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C18H19N3O3S
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 946340-62-1

Biological Activity Overview

The biological activity of compounds containing thiadiazole and furochromene moieties has been extensively studied. Thiadiazoles are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryDecrease in pro-inflammatory cytokines

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of thiadiazole exhibited significant antimicrobial properties against Escherichia coli and Staphylococcus aureus. The compound's structure allows for interaction with bacterial cell walls, leading to cell lysis .
  • Anticancer Properties : Research involving various cancer cell lines indicated that the compound induces apoptosis through the activation of caspase pathways. For instance, in a study using MCF-7 breast cancer cells, the compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
  • Anti-inflammatory Effects : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes and reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .

The proposed mechanisms for the biological activities of this compound include:

  • Interaction with Enzymes : The thiadiazole moiety may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Oxidative Stress : The furochromene structure may generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thiadiazole-acetamide derivatives?

  • Methodology :

  • Nucleophilic substitution : Reacting 1,3,4-thiadiazol-2-amine derivatives with chloroacetyl chloride in triethylamine under reflux (4–6 hours) yields acetamide intermediates. Reaction progress is monitored via TLC, followed by recrystallization (e.g., pet-ether or acetic acid) to purify products .
  • Cyclization : Use of acetic anhydride under reflux (3–5 hours) to form thiadiazole rings, with IR spectroscopy (1,630–1,670 cm⁻¹) confirming carbonyl group formation .
    • Validation : Melting points, elemental analysis (C/H/N/S), and NMR (δ 2.0–2.5 ppm for methyl groups; δ 11.7–11.8 ppm for NH protons) verify purity .

Q. How can the molecular structure of such compounds be confirmed experimentally?

  • X-ray crystallography : Determines bond lengths, angles, and tautomeric forms (e.g., Z-configuration in thiadiazole-ylidene groups) .
  • Spectroscopy :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–8.5 ppm) and fused heterocyclic carbons (δ 160–170 ppm for carbonyls) .
  • IR : Peaks at 3,200–3,250 cm⁻¹ (NH stretching) and 1,660 cm⁻¹ (C=O) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiadiazole-acetamide derivatives?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) or ligands (e.g., BINAP) for regioselective coupling reactions, as seen in allylamine syntheses .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for cyclization efficiency. For example, DMF increases reaction rates in thiadiazole ring formation .
  • Temperature control : Reflux at 80–100°C balances reaction speed and byproduct suppression. Lower temperatures (50–60°C) may reduce decomposition of sensitive furochromenyl groups .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Case study : For overlapping NMR signals in furochromenyl-thiadiazole hybrids:

Use 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons.

Compare experimental data with DFT-calculated chemical shifts for tautomeric forms .

Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) .

Q. How can computational modeling guide the design of bioactive analogs?

  • Molecular docking : Align the furochromenyl moiety with hydrophobic pockets of target enzymes (e.g., bacterial gyrase). Docking scores correlate with experimental MIC values (e.g., 12.5 µg/mL against S. aureus) .
  • ADMET prediction : Use QSAR models to predict solubility (LogP ≤3.5) and metabolic stability (CYP450 inhibition assays) for lead optimization .

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